1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one
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Overview
Description
1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is an organic compound with the molecular formula C10H7BrF3IOS and a molecular weight of 439.03 g/mol . This compound is characterized by the presence of bromine, iodine, and trifluoromethylthio groups attached to a phenyl ring, making it a unique and versatile molecule in organic synthesis and various scientific applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one typically involves multi-step organic reactions. One common method includes the following steps:
Trifluoromethylthio Group Introduction: The trifluoromethylthio group can be introduced using reagents such as trifluoromethylthiolating agents in the presence of a suitable catalyst.
Ketone Formation: The final step involves the formation of the ketone group through oxidation reactions using oxidizing agents like potassium permanganate or chromium trioxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other nucleophiles under suitable conditions.
Oxidation and Reduction: The ketone group can undergo oxidation to form carboxylic acids or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution: Nucleophiles like amines, thiols, and alkoxides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Coupling: Biaryl compounds.
Scientific Research Applications
1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development and medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one involves its interaction with specific molecular targets and pathways. The presence of halogen atoms and the trifluoromethylthio group can influence its reactivity and binding affinity to biological molecules. The compound may exert its effects through:
Electrophilic Interactions: The bromine and iodine atoms can act as electrophiles, facilitating reactions with nucleophilic sites on biological molecules.
Hydrophobic Interactions: The trifluoromethylthio group can enhance hydrophobic interactions with lipid membranes and proteins.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-3-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one: Similar structure but with different substitution pattern.
1-Bromo-1-(5-iodo-2-(trifluoromethylthio)phenyl)propan-2-one: Another isomer with different iodine position.
Uniqueness
1-Bromo-1-(2-iodo-5-(trifluoromethylthio)phenyl)propan-2-one is unique due to its specific substitution pattern, which can influence its reactivity and applications in various fields. The combination of bromine, iodine, and trifluoromethylthio groups provides a versatile platform for further chemical modifications and functionalization.
Properties
Molecular Formula |
C10H7BrF3IOS |
---|---|
Molecular Weight |
439.03 g/mol |
IUPAC Name |
1-bromo-1-[2-iodo-5-(trifluoromethylsulfanyl)phenyl]propan-2-one |
InChI |
InChI=1S/C10H7BrF3IOS/c1-5(16)9(11)7-4-6(2-3-8(7)15)17-10(12,13)14/h2-4,9H,1H3 |
InChI Key |
UBJRJEAUWSMDBF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)SC(F)(F)F)I)Br |
Origin of Product |
United States |
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